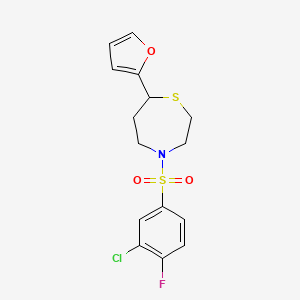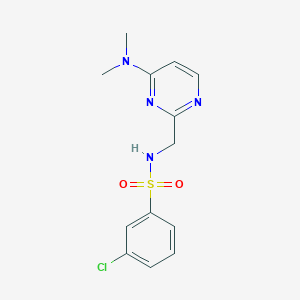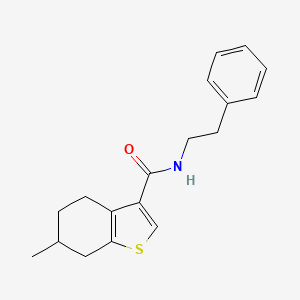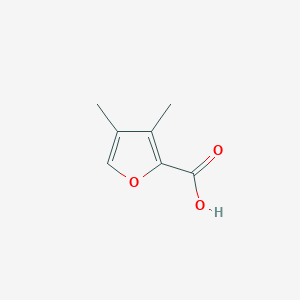
1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is a useful research compound. Its molecular formula is C15H21ClFNO4S2 and its molecular weight is 397.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition Properties : Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron. Studies involving quantum chemical calculations and molecular dynamics simulations have revealed significant insights into their binding energies and reactivity parameters, which could be relevant for understanding the properties of the compound (Kaya et al., 2016).
Structural Characterization in Drug Development : Research on methylbenzenesulfonamide derivatives, including those with piperidine structures, has shown their potential in drug development, particularly as antagonists in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Kinetic Studies in Chemical Reactions : The kinetics of reactions involving piperidine with other compounds have been a subject of study. For instance, the reaction kinetics of 1-fluoro-2,4-dinitrobenzene with piperidine in various aqueous solutions provide insights into the reaction rates and the influence of different parameters such as water mole fraction and polarity (Yangjeh & Gholami, 2003).
Anti-inflammatory Activity : Piperidine derivatives, particularly those with benzenesulfonyl substituents, have been studied for their anti-inflammatory activities. The introduction of N-benzenesulfonyl substituents has shown to significantly change the configuration and improve the anti-inflammatory properties of these compounds (Li et al., 2018).
Synthesis and Analytical Applications : The synthesis and characterization of compounds involving piperidine and benzenesulfonyl groups have been explored in various studies. These include methods for analyzing aliphatic amines in water and the synthesis of novel compounds with potential applications in cancer treatment https://consensus.app/papers/synthesis-propanamide-derivatives-bearing-evaluation-rehman/4d2e37fbb673570882a301fdb8cde397/?utm_source=chatgpt" target="_blank">(Sacher, Lenz, & Brauch, 1997; Rehman et al., 2018)
Pharmacokinetics and Drug Metabolism : The pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including those with piperidine structures, have been studied. These studies provide insights into the systemic clearance and metabolic stability of such compounds, which could be relevant for understanding the pharmacokinetics of the compound (Teffera et al., 2013).
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFNO4S2/c1-11(2)10-23(19,20)13-4-3-7-18(9-13)24(21,22)12-5-6-15(17)14(16)8-12/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIOCLMKTRFUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
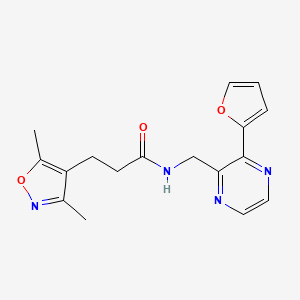
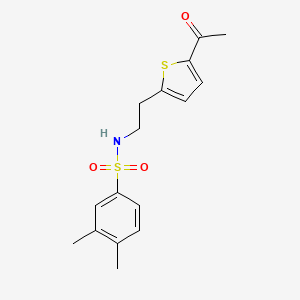
![4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2651406.png)
![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2651407.png)
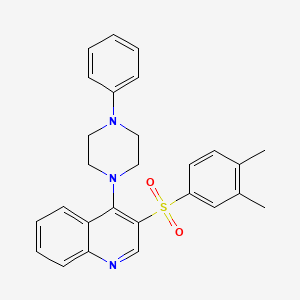
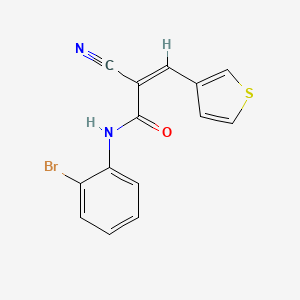
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one](/img/structure/B2651412.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2651413.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2651415.png)
